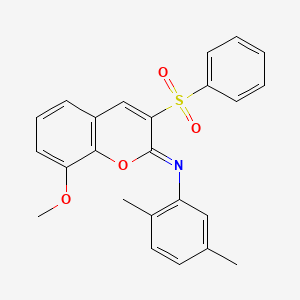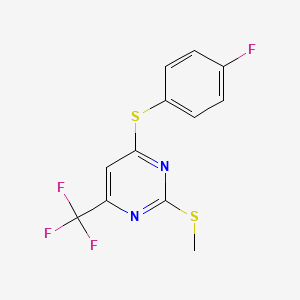
1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol” is a complex organic molecule. It contains a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The presence of a 2,4-dichloro-5-methoxyphenyl group indicates a phenyl ring (a variant of a benzene ring) with chlorine atoms at the 2nd and 4th positions and a methoxy group (-OCH3) at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetraazole ring, thiol group, and 2,4-dichloro-5-methoxyphenyl group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetraazole ring and polarizable chlorine atoms could influence its solubility in different solvents .科学的研究の応用
Corrosion Inhibition
Corrosion Control of Mild Steel : A study explored the inhibition performance of a similar compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel in hydrochloric acid medium. This compound demonstrated significant inhibition efficiency, indicating its potential as a corrosion inhibitor for mild steel in acidic environments (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and Antimicrobial Activities : Another study synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. Some derivatives showed good or moderate activities against tested microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant and Antibacterial Properties
Thiadiazaphosphol-2-ones : Compounds derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and exhibited potent in vitro antioxidant activity and significant antibacterial activity. This indicates their potential in medicinal chemistry for developing new antioxidant and antibacterial agents (Balakrishna et al., 2008).
Antiproliferative Activity
Antiproliferative Activity of Thiazolo[3,2b][1,2,4]triazoles : New compounds were synthesized and evaluated for their antiproliferative activity. One of the derivatives exhibited promising activity, highlighting the potential for cancer treatment research (Narayana et al., 2010).
Anti-Inflammatory Activity
Synthesis of Triazole Derivatives Exhibiting Anti-Inflammatory Activity : A study synthesized new S-alkylated 1,2,4-triazole-3-thiols with methoxyphenyl substituents. Several synthesized derivatives showed anti-inflammatory activity, suggesting their potential in anti-inflammatory drug development (Labanauskas et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4OS/c1-15-7-3-6(4(9)2-5(7)10)14-8(16)11-12-13-14/h2-3H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGSGDEZDQKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746681.png)

![2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746686.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2746689.png)

![1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2746691.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746695.png)
![3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2746696.png)
![8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746697.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate](/img/structure/B2746700.png)
![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)